N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide
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Overview
Description
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzylcarbamoyl group and a bromo-substituted formylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route may involve the following steps:
Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable acylating agent, such as benzoyl chloride, to form the benzylcarbamoyl intermediate.
Bromination: The intermediate is then subjected to bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Formylation: The brominated intermediate undergoes formylation using a formylating agent such as formic acid or formyl chloride to introduce the formyl group.
Coupling Reaction: Finally, the formylated intermediate is coupled with 2-(4-bromo-2-formylphenoxy)acetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(benzylcarbamoyl)-2-(4-chloro-2-formylphenoxy)acetamide: Similar structure but with a chloro group instead of a bromo group.
N-(benzylcarbamoyl)-2-(4-methyl-2-formylphenoxy)acetamide: Similar structure but with a methyl group instead of a bromo group.
N-(benzylcarbamoyl)-2-(4-nitro-2-formylphenoxy)acetamide: Similar structure but with a nitro group instead of a bromo group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c18-14-6-7-15(13(8-14)10-21)24-11-16(22)20-17(23)19-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDDLLGPERZYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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